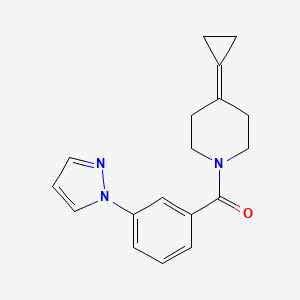
(3-(1H-pyrazol-1-yl)phenyl)(4-cyclopropylidenepiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The exact structure would depend on the specific positions of these atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the compound “(3-(1H-Pyrazol-1-yl)phenyl)methanol” is a solid at room temperature and has a molecular weight of 174.20 .Scientific Research Applications
Soluble Epoxide Hydrolase Inhibitors
This compound has been used in the design and synthesis of novel soluble epoxide hydrolase (sEH) inhibitors . These inhibitors can reduce blood pressure elevation and inflammatory roles .
Anticancer Agents
Compounds with similar structures have shown potential as anticancer agents . They have been tested against various cancer cell lines, including human breast cancer cells .
Antimicrobial Agents
Some derivatives of this compound have demonstrated good antimicrobial activity . They have been tested against various bacterial and fungal strains .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Anti-inflammatory Agents
Pyrazole derivatives, such as this compound, have been reported to have anti-inflammatory properties .
Antipyretic Agents
Similarly, these compounds have also been reported to have antipyretic (fever-reducing) properties .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might target the biological pathways related to these diseases.
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania parasites .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that the compound might interfere with the life cycle of leishmania and plasmodium parasites .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, indicating that they can effectively inhibit the growth of leishmania and plasmodium parasites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(20-11-7-15(8-12-20)14-5-6-14)16-3-1-4-17(13-16)21-10-2-9-19-21/h1-4,9-10,13H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHMPPSEGZJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(4-cyclopropylidenepiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

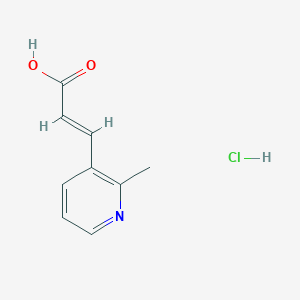

![3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2776886.png)
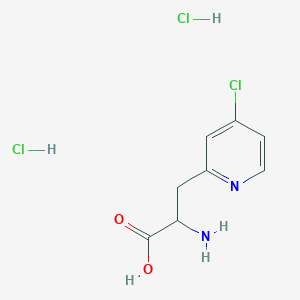
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)

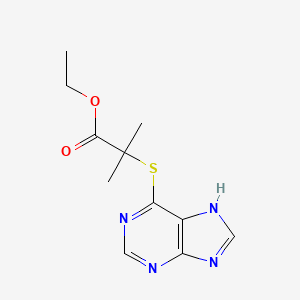
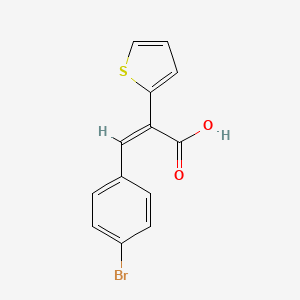
![Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate](/img/structure/B2776895.png)
![2-((4-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2776897.png)
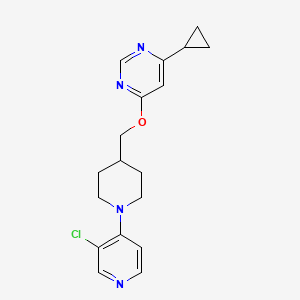
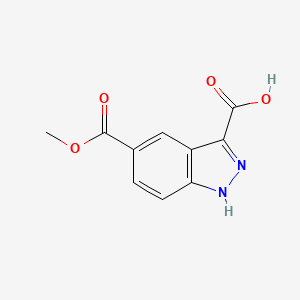
![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2776902.png)